(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid
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Overview
Description
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid typically involves the protection of amino and hydroxyl groups to prevent unwanted side reactions. One common method involves the use of Fmoc protection for the amino group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Hydroxyl Group Protection: The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including deprotection and coupling reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Coupling Reagents: DCC, HOBt
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Similar Compounds
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
What sets (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This unique combination makes it particularly valuable in peptide synthesis and other biochemical applications.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S,5R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C21H24N2O5/c22-19(20(25)26)10-9-13(24)11-23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,24H,9-12,22H2,(H,23,27)(H,25,26)/t13-,19+/m1/s1 |
InChI Key |
WOYYPNDAQKFAFH-YJYMSZOUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CCC(C(=O)O)N)O |
Origin of Product |
United States |
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